![molecular formula C11H13N3 B1598827 2-(2-Methyl-1H-imidazol-1-yl)benzylamine CAS No. 876717-29-2](/img/structure/B1598827.png)
2-(2-Methyl-1H-imidazol-1-yl)benzylamine
Overview
Description
“2-(2-Methyl-1H-imidazol-1-yl)benzylamine” is a nitrogen heterocycle . It is also known as 1-Benzyl-2-methylimidazole .
Synthesis Analysis
The synthesis of 1-Benzyl-2-methylimidazole involves treatment with ammonia and sodium, which yields 2-methylimidazole . More detailed synthesis methods and applications of imidazole derivatives can be found in various studies .Molecular Structure Analysis
The molecular structure of “2-(2-Methyl-1H-imidazol-1-yl)benzylamine” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The molecule has a molecular weight of 172.2264 .Chemical Reactions Analysis
Imidazole is an amphoteric compound, showing both acidic and basic properties . It forms mixed ligand Pt (II) complexes . More detailed information about the chemical reactions involving imidazole derivatives can be found in various studies .Physical And Chemical Properties Analysis
“2-(2-Methyl-1H-imidazol-1-yl)benzylamine” is a white or colorless solid that is highly soluble in water and other polar solvents . More detailed physical and chemical properties can be found in various sources .Scientific Research Applications
Comprehensive Analysis of 2-(2-Methyl-1H-imidazol-1-yl)benzylamine Applications
Catalyst in Epoxy Resin Systems: This compound may serve as a catalyst in the curing reaction of biphenyl epoxy resin systems, which are used in high-performance composites and coatings due to their excellent mechanical properties and thermal stability .
Synthesis of Substituted Imidazoles: It plays a role in the regiocontrolled synthesis of substituted imidazoles, which are key components in functional molecules utilized across various everyday applications, including pharmaceuticals and agrochemicals .
Anti-tubercular Activity: Imidazole derivatives synthesized using this compound have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis, indicating potential medicinal applications .
Material Science Research: The compound’s derivatives are investigated for their potential use in material science, particularly in creating new materials with desirable properties such as enhanced durability or specific reactivity .
Biological Potential: Imidazole compounds, including those derived from this compound, have shown a range of biological activities, suggesting their use in developing therapeutic agents .
Chemical Synthesis: It is involved in chemical synthesis processes that form C–N bonds, which are fundamental in constructing complex organic molecules for various industrial and research applications .
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Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
Imidazole compounds are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds due to the presence of nitrogen atoms in the imidazole ring .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level .
Safety and Hazards
Future Directions
Imidazole derivatives have a broad range of chemical and biological properties, making them important in the development of new drugs . Future research may focus on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles due to their versatility and utility in various areas .
properties
IUPAC Name |
[2-(2-methylimidazol-1-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-13-6-7-14(9)11-5-3-2-4-10(11)8-12/h2-7H,8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHDRPRQPSKZQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=CC=C2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424420 | |
Record name | 1-[2-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-1H-imidazol-1-yl)benzylamine | |
CAS RN |
876717-29-2 | |
Record name | 1-[2-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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